
An In-depth Technical Guide to 4-(3-
Methoxypropoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

4-(3-

Methoxypropoxy)phenylboronic

acid

Cat. No.: B1422072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 4-(3-
Methoxypropoxy)phenylboronic acid, CAS Number 279262-35-0. It is intended for

professionals in chemical research and drug development who utilize arylboronic acids as key

building blocks in organic synthesis. This document delves into the compound's core

properties, outlines a general synthesis strategy, and provides detailed, field-proven protocols

for its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern

carbon-carbon bond formation. The narrative emphasizes the rationale behind experimental

choices, ensuring that protocols are not merely lists of steps but self-validating systems. All

claims are supported by authoritative sources, and key quantitative data is presented for clarity

and ease of use.

Introduction: The Strategic Value of Functionalized
Arylboronic Acids
Arylboronic acids are a class of indispensable reagents in modern organic chemistry, primarily

due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]
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[2] Their stability, low toxicity, and ease of handling have cemented their status as superior

coupling partners for synthesizing complex biaryl structures, which are prevalent in

pharmaceuticals, agrochemicals, and advanced materials.[1][3]

4-(3-Methoxypropoxy)phenylboronic acid belongs to a strategically important subset of

these reagents. The methoxypropoxy chain is not merely a passive substituent; it imparts

specific physicochemical properties, such as increased lipophilicity and potential for hydrogen

bond interactions, which can be crucial for modulating the biological activity and

pharmacokinetic profiles of target molecules in drug discovery programs.[4][5] Its application

allows for the direct installation of this functionalized phenyl moiety onto a wide array of

aromatic and heteroaromatic systems.

Core Compound Properties and Characterization
A thorough understanding of the reagent's physical and chemical properties is fundamental to

its successful application.

Property Value Source

CAS Number 279262-35-0 [6]

Molecular Formula C₁₀H₁₅BO₄ [6]

Molecular Weight 210.03 g/mol [6]

Appearance
Typically an off-white to white

solid
General Knowledge

Purity
Commercially available at ≥95-

98%
[6][7]

Analytical Characterization
Verifying the identity and purity of the starting material is a critical first step. While specific

spectra for this exact compound are not publicly available, the expected NMR signals can be

predicted based on structurally similar compounds like 4-methoxyphenylboronic acid.[8][9]

¹H NMR (Expected Regions, CDCl₃):
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δ 7.8-8.2 ppm (d, 2H): Aromatic protons ortho to the boronic acid group.

δ 6.9-7.1 ppm (d, 2H): Aromatic protons meta to the boronic acid group.

δ 4.1-4.3 ppm (t, 2H): -O-CH₂-CH₂-CH₂-O-

δ 3.5-3.7 ppm (t, 2H): -CH₂-CH₂-CH₂-O-CH₃

δ 3.3-3.4 ppm (s, 3H): -O-CH₃

δ 2.0-2.2 ppm (quint, 2H): -CH₂-CH₂-CH₂-

δ 4.5-6.0 ppm (broad s, 2H): B(OH)₂ protons, often exchangeable.

¹³C NMR (Expected Regions, CDCl₃): Signals would correspond to the ten unique carbon

atoms, with aromatic carbons appearing between δ 114-160 ppm and aliphatic carbons

between δ 25-70 ppm. The carbon atom attached to the boron is often not detected or

appears as a broad, weak signal.[10]

Synthesis Pathway: A Generalized Approach
The synthesis of arylboronic acids is a well-established process. For 4-(3-
Methoxypropoxy)phenylboronic acid, a common and effective route involves the formation

of a Grignard reagent from a corresponding aryl halide, followed by trapping with a trialkyl

borate ester and subsequent acidic hydrolysis.

1-Bromo-4-(3-methoxypropoxy)benzene Aryl Magnesium Bromide  Mg, THF   Trialkyl Borate Ester Adduct  B(OR)₃, -78°C   4-(3-Methoxypropoxy)phenylboronic acid  H₃O⁺ Workup  

Click to download full resolution via product page

Caption: General workflow for synthesizing the title compound.

Rationale for Synthesis Steps
Grignard Formation: The reaction of 1-bromo-4-(3-methoxypropoxy)benzene with

magnesium turnings in an anhydrous ether solvent like THF generates the highly
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nucleophilic aryl magnesium bromide. This step is the foundation for introducing the boron

moiety.[11]

Borylation: The Grignard reagent is added to a trialkyl borate (e.g., trimethyl or triisopropyl

borate) at low temperatures (-78 °C) to prevent over-addition. The borate's electrophilic

boron atom is attacked by the nucleophilic carbon of the Grignard reagent.

Hydrolysis: Acidic workup (e.g., with aqueous HCl) hydrolyzes the borate ester intermediate

to yield the final phenylboronic acid product.[11]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of 4-(3-Methoxypropoxy)phenylboronic acid is as a coupling partner in

the Suzuki-Miyaura reaction to form biaryl compounds.[12] The reaction is renowned for its

high yields, mild conditions, and exceptional functional group tolerance.[1]

The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-understood catalytic cycle involving a Palladium(0)

species.[2][13]
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Caption: The Suzuki-Miyaura catalytic cycle.

Mechanistic Pillars:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (R¹-X), forming a Pd(II) intermediate.[13]

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to

form a more nucleophilic boronate species ('ate' complex). This complex then transfers its
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organic group (R²) to the Pd(II) center, displacing the halide. This is often the rate-

determining step.[13][14]

Reductive Elimination: The two organic groups on the palladium complex (R¹ and R²) couple

and are eliminated from the metal center, forming the desired C-C bond and regenerating the

active Pd(0) catalyst.[13]

Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling 4-(3-
Methoxypropoxy)phenylboronic acid with a generic aryl bromide. Optimization may be

required for specific substrates.

Objective: To synthesize a 4-(3-Methoxypropoxy)-1,1'-biphenyl derivative.

Materials:

4-(3-Methoxypropoxy)phenylboronic acid (1.2 eq)

Aryl Bromide (1.0 eq)

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

Triphenylphosphine [PPh₃] (8 mol%)

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and

condenser, add the Aryl Bromide (1.0 eq), 4-(3-Methoxypropoxy)phenylboronic acid (1.2

eq), and Potassium Carbonate (3.0 eq).

Catalyst Pre-mixing (Optional but Recommended): In a separate vial, dissolve the

Palladium(II) Acetate and Triphenylphosphine in a small amount of the dioxane solvent. Stir
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for 5-10 minutes. Rationale: This allows for the in-situ formation of the active Pd(0) catalyst

from the more stable Pd(II) precursor.

Atmosphere Inerting: Seal the Schlenk flask with a septum. Evacuate and backfill the flask

with an inert gas (Argon or Nitrogen) three times. Rationale: This removes oxygen, which

can oxidize and deactivate the Pd(0) catalyst.

Reagent Addition: Add the solvent mixture (Dioxane/Water, 4:1) to the flask via syringe,

followed by the catalyst premix. The total solvent volume should be sufficient to create a 0.1-

0.2 M solution with respect to the aryl bromide.

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress

by TLC or LC-MS. Typical reaction times are 4-16 hours.

Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate

and water. c. Separate the organic layer. Wash with water, then brine. d. Dry the organic

layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by column chromatography on silica gel, typically using

a hexane/ethyl acetate gradient.

Safety and Handling
As with all chemical reagents, proper safety protocols are paramount.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.[15][16]

Handling: Handle in a well-ventilated area or a chemical fume hood.[16] Avoid creating dust.

[15] 4-(3-Methoxypropoxy)phenylboronic acid is classified as an irritant, causing skin and

serious eye irritation, and may cause respiratory irritation.[7]

Storage: Store in a tightly closed container in a cool, dry place.[16] Boronic acids can be

hygroscopic and may undergo dehydration to form boroxines (trimeric anhydrides) upon

storage or heating, which are also competent coupling partners.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.carlroth.com/medias/SDB-227Y-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQ4Njh8YXBwbGljYXRpb24vcGRmfGFESmtMMmd4Tnk4NU1UZzFORE14T0RFME1UYzBMMU5FUWw4eU1qZFpYMGxGWDBWT0xuQmtaZ3w1OWVhZDAxM2M4Mjc2YjIxMDcyYjFkN2RkOGE2ZjBjZTcwYmU5OThmOTQ1MjViYzZjYTQzYmRmNDU1ODY2MTJj
https://www.fishersci.com/store/msds?partNumber=AC130360100&productDescription=PHENYLBORIC+ACID+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC130360100&productDescription=PHENYLBORIC+ACID+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.carlroth.com/medias/SDB-227Y-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDQ4Njh8YXBwbGljYXRpb24vcGRmfGFESmtMMmd4Tnk4NU1UZzFORE14T0RFME1UYzBMMU5FUWw4eU1qZFpYMGxGWDBWT0xuQmtaZ3w1OWVhZDAxM2M4Mjc2YjIxMDcyYjFkN2RkOGE2ZjBjZTcwYmU5OThmOTQ1MjViYzZjYTQzYmRmNDU1ODY2MTJj
https://www.benchchem.com/product/b1422072?utm_src=pdf-body
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB82595331.htm
https://www.fishersci.com/store/msds?partNumber=AC130360100&productDescription=PHENYLBORIC+ACID+10GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicity: Arylboronic acids have been found to be weakly mutagenic in some microbial

assays and should be treated as potentially genotoxic impurities (PGIs) in a pharmaceutical

context.[17] Therefore, methods to control and remove residual boronic acid from the final

active pharmaceutical ingredient (API) are critical.[17]

Conclusion
4-(3-Methoxypropoxy)phenylboronic acid is a valuable and versatile building block for

organic synthesis, particularly in the construction of biaryl scaffolds relevant to medicinal

chemistry and materials science. Its successful application hinges on a solid understanding of

its properties, the mechanistic nuances of the Suzuki-Miyaura reaction, and adherence to

robust experimental protocols. By carefully selecting catalysts, bases, and solvents, and by

following stringent safety procedures, researchers can effectively leverage this reagent to

advance their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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